molecular formula C12H7F3N4O3S B5704295 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide

3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No. B5704295
M. Wt: 344.27 g/mol
InChI Key: PXEVVRBBXYHVMN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamides and contains a nitrophenyl group and a trifluoromethyl-thiadiazole moiety.

Scientific Research Applications

3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, it has been used as a fluorescent probe for the detection of thiols in biological samples.

Mechanism of Action

The exact mechanism of action of 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is not fully understood. However, it has been proposed that the compound acts by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been suggested that the compound inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties. In addition, the compound has been shown to be non-toxic to normal cells and tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. One area of interest is the development of more water-soluble derivatives of the compound to overcome its limited solubility. Another area of research is the investigation of the compound's anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various diseases. Additionally, the compound could be further studied for its potential as a fluorescent probe for the detection of thiols in biological samples.

Synthesis Methods

The synthesis of 3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide involves the reaction of 3-nitrophenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to give the desired product. The reaction scheme is shown below:

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O3S/c13-12(14,15)10-17-18-11(23-10)16-9(20)5-4-7-2-1-3-8(6-7)19(21)22/h1-6H,(H,16,18,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEVVRBBXYHVMN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

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